Cas no 940890-90-4 (tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate)

Tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate is a chiral piperidine derivative commonly employed as an intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group provides stability and facilitates selective deprotection under mild acidic conditions, while the (3S)-configuration ensures enantioselective applications. The methylsulfonyloxy (mesyloxy) moiety serves as an effective leaving group, enabling nucleophilic substitution reactions to introduce diverse functional groups at the 3-position. This compound is particularly valuable in the synthesis of bioactive molecules, including alkaloids and pharmacologically active piperidine derivatives. Its high purity and well-defined stereochemistry make it a reliable building block for complex molecular architectures. Storage under inert conditions is recommended to maintain stability.
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate structure
940890-90-4 structure
Product Name:tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
CAS No:940890-90-4
MF:C11H21NO5S
MW:279.353142499924
MDL:MFCD09953027
CID:1068449
PubChem ID:24795796
Update Time:2025-09-23

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-Butyl 3-(methylsulfonyloxy)-piperidine-1-carboxylate
    • (S)-TERT-BUTYL 3-(METHYLSULFONYLOXY)PIPERIDINE-1-CARBOXYLATE
    • (S)-1-(TERT-BUTOXYCARBONYL)PIPERIDIN-3-YL METHANESULFONATE
    • tert-butyl (3S)-3-(methanesulfonyloxy)piperidine-1-carboxylate
    • (S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
    • WLAZHMYDLUILKR-VIFPVBQESA-N
    • AB3266
    • (S)-3-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester
    • Y4777
    • tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pi
    • 1,1-Dimethylethyl (3S)-3-[(methylsulfonyl)oxy]-1-piperidinecarboxylate (ACI)
    • tert-Butyl (3S)-3-[(methylsulfonyl)oxy]piperidine-1-carboxylate
    • tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
    • AS-44697
    • SCHEMBL731800
    • (S)-tert-Butyl3-((methylsulfonyl)oxy)piperidine-1-carboxylate
    • tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate
    • 940890-90-4
    • DTXSID40647332
    • DB-290313
    • AKOS015949188
    • CS-M2448
    • MFCD09953027
    • MDL: MFCD09953027
    • Inchi: 1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1
    • InChI Key: WLAZHMYDLUILKR-VIFPVBQESA-N
    • SMILES: C(N1CCC[C@H](OS(=O)(=O)C)C1)(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 279.11404394g/mol
  • Monoisotopic Mass: 279.11404394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.3
  • XLogP3: 1.1

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Security Information

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tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
Reference
Preparation of pyrazolo[3,4-d]pyrimidine derivatives useful as inhibitors of Bruton's tyrosine kinase
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, rt
1.2 Solvents: Water ;  rt
Reference
Convenient preparation of optically pure 3-aryloxy-pyrrolidines
Benard, Christophe; Mohammad, Rahim; Saraswat, Neerja; Shan, Rudong; Maiti, Samarendra N.; et al, Synthetic Communications, 2008, 38(4), 517-524

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  15 min, 25 °C; 25 °C → 5 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, 5 °C; 5 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
Reference
Preparation of intermediate for synthesizing linagliptin
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 10 °C; 1 h, rt
1.2 Reagents: Water ;  rt
Reference
Method for preparation and chiral inversion of chiral-1-t-butoxycarbonyl-3-hydroxy piperidine
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 2 h, rt
Reference
Preparation of imidazolyl(1H-triazolyl)pyridine derivatives as histone demethylase inhibitors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 16 h, 70 °C
Reference
Preparation of fenbendazole analogs and its application in preparation of anti-cervical cancer drugs
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Toluene ;  1 h, cooled
Reference
Preparation of pyrazolo[3,4-d]pyrimidine compounds as HER2 inhibitors
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 °C → 30 °C; 2 h, 25 - 30 °C
Reference
Process for the preparation of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one and polymorphs thereof
, India, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  cooled; 7 h, rt
Reference
BTK inhibitor and application
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ;  5 min, -5 °C; 1 h, -5 °C
Reference
Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor
England, Katherine S.; Tumber, Anthony; Krojer, Tobias; Scozzafava, Giuseppe; Ng, Stanley S.; et al, MedChemComm, 2014, 5(12), 1879-1886

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ;  5 °C; overnight, rt
Reference
Method for preparing Ibrutinib intermediate
, China, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 10 °C; 1 h, rt
1.2 Reagents: Water
Reference
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, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
Reference
Preparation of heterocyclic compounds that inhibit LRRK2 kinase activity
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Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Reference
Preparation of pyrazolopyridinamines, pyrazolopyrimidinamines and imidazopyrazinamines as tyrosine kinase inhibitors
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Production Method 15

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 3 h, rt
Reference
Synthesis of stable amorphous ibrutinib
, United Kingdom, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, 0 °C
Reference
Benzo[c][2,7]naphthyridine derivatives and their use as kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 18 h, rt
Reference
Aminopyrimidine derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Raw materials

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Preparation Products

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:940890-90-4)tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
Order Number:A917250
Stock Status:in Stock
Quantity:5.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:02
Price ($):283.0
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Additional information on tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate

Introduction to Tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate (CAS No. 940890-90-4)

Tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate, identified by its CAS number 940890-90-4, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The significance of this compound lies in its chiral center, specifically at the 3-position of the piperidine ring, which imparts stereospecificity to its interactions with biological targets. This stereochemical property is crucial in drug design, as it can significantly influence the efficacy and selectivity of a drug candidate. The presence of a tert-butyl group and a methylsulfonyl group further enhances the compound's molecular complexity, contributing to its potential as a building block for more sophisticated drug molecules.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target specific biological pathways. Piperidine derivatives have been extensively studied for their role in modulating various physiological processes, including neurotransmitter activity, inflammation, and enzyme inhibition. The compound tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate has been explored in several preclinical studies for its potential applications in treating neurological disorders, pain management, and other inflammatory conditions.

One of the most compelling aspects of tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate is its role as a key intermediate in the synthesis of more complex molecules. Its structural framework allows for modifications at multiple positions, enabling chemists to tailor its properties for specific therapeutic needs. For instance, researchers have utilized this compound to develop novel ligands for G-protein coupled receptors (GPCRs), which are essential targets for many drugs used to treat conditions such as hypertension, diabetes, and psychiatric disorders.

The synthesis of tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate involves sophisticated organic chemistry techniques, including stereoselective reactions and protective group strategies. The process requires careful optimization to ensure high yield and purity, which are critical for pharmaceutical applications. Advances in synthetic methodologies have enabled more efficient production methods, making this compound more accessible for research and development purposes.

Recent studies have highlighted the potential of tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are often implicated in diseases such as cancer and autoimmune disorders. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The unique structural features of this compound make it an attractive candidate for such applications.

The pharmacological profile of tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate has been thoroughly investigated in various preclinical models. These studies have demonstrated its ability to interact with multiple biological targets, including enzymes and receptors involved in pain perception and inflammation. The compound's ability to modulate these pathways suggests its potential as a lead compound for the development of new drugs targeting chronic pain conditions.

In addition to its therapeutic potential, tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate has also been explored for its role in chemical biology research. Its well-defined structure and stereochemistry make it an ideal tool for studying enzyme mechanisms and binding interactions. By using this compound as a probe, researchers can gain insights into the function of key biological molecules, which can accelerate the discovery of new therapeutic agents.

The future prospects for tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate are promising, with ongoing research aimed at expanding its applications in drug development. Collaborative efforts between chemists, biologists, and pharmacologists are expected to yield novel derivatives with enhanced properties. Furthermore, advancements in computational chemistry and artificial intelligence are likely to play a significant role in optimizing the synthesis and design of new piperidine-based compounds.

In conclusion, tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate (CAS No. 940890-90-4) is a versatile chemical entity with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable intermediate for developing new therapeutic agents. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:940890-90-4)tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
A917250
Purity:99%
Quantity:5.0g
Price ($):283.0
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